molecular formula C10H13BrN2O3S B1399259 2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine CAS No. 1316223-19-4

2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine

Cat. No. B1399259
M. Wt: 321.19 g/mol
InChI Key: AQPZPXRCHSEUQF-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine” is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine” were not found, related pyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .

Scientific Research Applications

Synthesis and Photophysics

  • Buchwald–Hartwig Amination: This compound is involved in the synthesis of quinolines via Buchwald–Hartwig amination, which is useful in creating compounds with strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Reactivity with Secondary Dialkylamines

  • Formation of 3-Amino-Substituted Derivatives: When reacted with secondary dialkylamines like pyrrolidine or morpholine, this compound yields high yields of 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).

Photophysical Evaluation and Computational Study

  • Fluorescence Quantum Yields: Research on 2-substitued pyridines with morpholino modifications indicates significant fluorescence in various solvents and the solid state, which is important in photophysical applications (Hagimori et al., 2019).

Metabolism Study

  • Chromatography and Mass Spectrometry: A study on the metabolism of a related compound, morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry techniques, provides insights into the structural changes during metabolism (Varynskyi & Kaplaushenko, 2020).

Synthesis of Schiff Base Complexes

  • Corrosion Inhibition on Mild Steel: The synthesis of Schiff base complexes involving morpholino and pyridine structures has shown potential in corrosion inhibition on mild steel, bridging coordination inorganic chemistry and corrosion engineering (Das et al., 2017).

Synthesis of Antimicrobials

  • Antimicrobial Synthesis: This compound is used in the synthesis of potent antimicrobials, including various arecoline derivatives (Kumar et al., 2007).

Synthesis of Biologically Active Compounds

  • Inhibition of CDP Reductase Activity: Synthesis of analogues of pyridine-2-carboxaldehyde thiosemicarbazone with morpholine showed potent inhibition of ribonucleotide reductase activity, indicating potential in cancer therapy (Liu et al., 1996).

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-4-methylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-4-5-16-10(7-13)9-3-2-8(11)6-12-9/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZPXRCHSEUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-pyridin-2-yl)-4-methanesulfonyl-morpholine
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